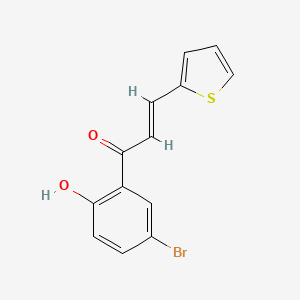

(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

(2E)-1-(5-Bromo-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core. Its structure comprises two aromatic rings: Ring A (5-bromo-2-hydroxyphenyl) and Ring B (thiophen-2-yl).

Properties

IUPAC Name |

(E)-1-(5-bromo-2-hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO2S/c14-9-3-5-12(15)11(8-9)13(16)6-4-10-2-1-7-17-10/h1-8,15H/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCSYQIVFFLNNV-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)C2=C(C=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-bromo-2-hydroxyacetophenone and thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the Claisen-Schmidt condensation reaction. The process would be optimized for yield and purity, and may involve continuous flow reactors to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Alcohols or other reduced forms.

Substitution: Compounds with new functional groups replacing the bromine atom.

Scientific Research Applications

(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is a chalcone derivative with a prop-2-en-1-one moiety, a bromo-substituted phenolic group, and a thiophene ring, making it a subject of interest in medicinal chemistry. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The bromine atom and hydroxyl group on the aromatic ring can enhance the compound's reactivity and biological interactions, while the thiophene moiety contributes to the molecule's electronic properties, potentially influencing its interaction with biological targets.

Potential Applications

(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one and similar compounds have potential applications in various fields:

- Medicinal Chemistry The compound is a subject of interest due to its potential biological activity.

- Biological Assays Essential for evaluating biological activities, often involving high-throughput screening methods to assess efficacy against specific targets.

- Interaction studies Focus on understanding protein binding, enzyme inhibition, and receptor interactions to provide insights into the compound's pharmacokinetics and pharmacodynamics.

Structural Features and Activities

The unique combination of a bromo-substituted phenolic group and a thiophene ring distinguishes (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one from other chalcones. This structural diversity may enhance its biological activity and selectivity towards specific targets compared to similar compounds.

Several compounds share structural features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Hydroxychalcone | 4-Hydroxychalcone | Lacks bromine but retains hydroxyl group; known for anti-inflammatory effects. |

| 3-(Thiophen-2-yl)chalcone | 3-(Thiophen-2-yl)chalcone | Similar thiophene structure; exhibits anticancer properties. |

| 5-Bromo-chalcone | 5-Bromo-chalcone | Contains bromine; lacks hydroxyl group; studied for antimicrobial activity. |

Mechanism of Action

The mechanism of action of (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

Inhibiting enzymes: Such as cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.

Interacting with DNA: Causing disruption of DNA replication and transcription, which can lead to anticancer effects.

Modulating signaling pathways: Affecting pathways involved in cell proliferation, apoptosis, and immune responses.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₃H₉BrO₂S

- Molecular Weight : 309.18 g/mol

- CAS Registry Number : 1218-22-0

- Synonym: 5'-Bromo-2'-hydroxychalcone

Chalcones of this class are synthesized via Claisen-Schmidt condensation and are explored for their antimicrobial, anticancer, and antiviral activities due to their conjugated system and substituent-driven reactivity .

Comparison with Similar Compounds

Structural Analogs and Bioactivity

The compound’s bioactivity and physicochemical properties are influenced by substitutions on Rings A and B. Below is a comparative analysis with structurally related chalcones:

Key Observations:

Thiophene vs.

Hydroxyl Position : The ortho-hydroxyl group in Ring A facilitates hydrogen bonding, a critical feature absent in methoxy-substituted analogs (e.g., compound 2h), which show reduced potency .

Structure–Activity Relationship (SAR) Trends

- Ring A Modifications :

- Halogenation : Bromine or iodine at the meta or para position (e.g., 5-Br in the target compound) improves inhibitory activity by enhancing electrophilicity and steric bulk .

- Hydroxyl vs. Methoxy : Hydroxyl groups at ortho positions (as in the target compound) yield better bioactivity than methoxy groups, likely due to stronger hydrogen-bonding interactions .

- Ring B Modifications :

Electronic and Crystallographic Comparisons

- HOMO-LUMO Gap : The thiophene-containing chalcone exhibits a narrower HOMO-LUMO gap (4.5 eV) compared to furan analogs (5.2 eV), suggesting enhanced charge-transfer properties .

- Crystal Packing : Thiophene-containing chalcones (e.g., (2E)-1-(4-bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one) display π-stacking interactions, which stabilize the crystal lattice and may influence solubility .

Biological Activity

(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound characterized by its unique molecular structure which includes a bromine atom and a hydroxyl group. This compound has garnered attention in various fields of biological research due to its potential therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties.

- Molecular Formula : C13H9BrO2S

- Molar Mass : 309.18 g/mol

- CAS Number : 39730-51-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the hydroxyl and bromine groups enhances its binding affinity to enzymes and receptors involved in inflammatory responses and cancer cell proliferation. These interactions can modulate enzyme activities, leading to therapeutic effects such as reduced inflammation and inhibited tumor growth.

Antimicrobial Activity

Recent studies have demonstrated that (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth and biofilm formation.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 μg/mL | 1.0 μg/mL |

| Escherichia coli | 1.0 μg/mL | 2.0 μg/mL |

| Pseudomonas aeruginosa | 0.75 μg/mL | 1.5 μg/mL |

The compound's effectiveness was noted particularly in reducing biofilm formation more significantly than inhibiting bacterial planktonic growth, indicating its potential as an antibiofilm agent .

Anti-inflammatory Activity

In vitro studies have indicated that this chalcone can inhibit pro-inflammatory cytokines, thus suggesting its role as an anti-inflammatory agent. The mechanism involves the suppression of NF-kB activation pathways, which are crucial in the inflammatory response .

Anticancer Properties

The anticancer potential of (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one has been explored in several cancer cell lines. Research findings indicate that the compound induces apoptosis in cancer cells, with IC50 values ranging from 10 to 20 µM across different cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via ROS generation |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest and apoptosis |

| A549 (Lung Cancer) | 18 | Inhibition of cell proliferation |

The pro-apoptotic effects are mediated through reactive oxygen species (ROS) flux, which triggers cell death pathways while maintaining low toxicity levels in healthy cells .

Case Studies

- Study on Antimicrobial Effects : A study published in the Journal of Antimicrobial Chemotherapy highlighted the efficacy of this compound against multi-drug resistant strains of bacteria, showcasing its potential as a lead compound for developing new antibiotics.

- Anti-inflammatory Research : Another investigation demonstrated that when administered in vitro, the compound effectively reduced levels of TNF-alpha and IL-6 in macrophage cultures, indicating a strong anti-inflammatory response .

- Cancer Research Findings : In research focusing on breast cancer cells, it was found that treatment with this chalcone resulted in significant reductions in cell viability and increased apoptotic markers compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.